
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride is a complex organic compound featuring a central ethene core with four benzimidamide groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride typically involves a multi-step process. One common method includes the reaction of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with ammonium chloride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction could produce amine derivatives[2][2].
Scientific Research Applications
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: Known for its photonic and optical properties.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde: Used as an organic linker in the synthesis of covalent organic frameworks.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline: Utilized in the production of conductive polymers and other advanced materials.
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C30H32Cl4N8 |
|---|---|
Molecular Weight |
646.4 g/mol |
IUPAC Name |
4-[1,2,2-tris(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C30H28N8.4ClH/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38;;;;/h1-16H,(H3,31,32)(H3,33,34)(H3,35,36)(H3,37,38);4*1H |
InChI Key |
WFOUQUKZNMDPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12504397.png)
![2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B12504399.png)
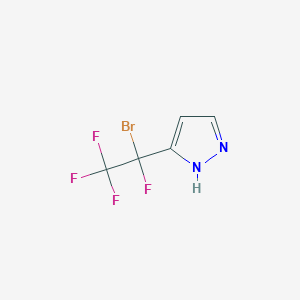

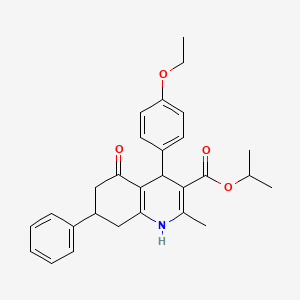

![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)
![5-(2-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504436.png)
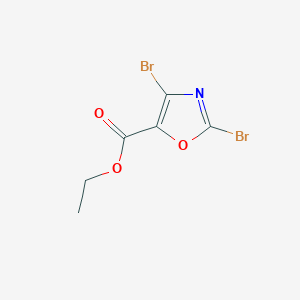
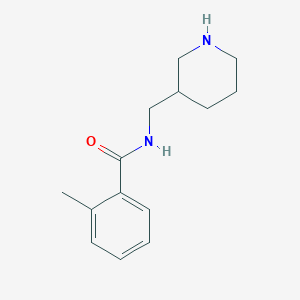
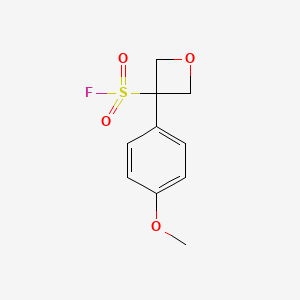

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
